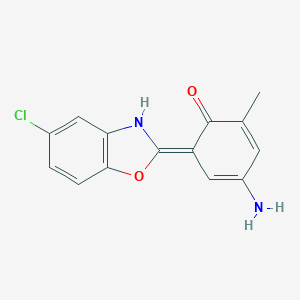

![molecular formula C16H13F3INO3 B278105 N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278105.png)

N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide, also known as 4-ITBMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

作用机制

The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide is based on its ability to bind to hydrophobic patches on proteins. This binding induces a change in the local environment, leading to a change in the fluorescence intensity of the compound. The exact nature of this interaction is still under investigation, but it is believed to involve the formation of hydrogen bonds and van der Waals interactions between the compound and the protein.

Biochemical and Physiological Effects

N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It is not known to have any toxic or mutagenic effects on cells, and it does not interfere with the normal functioning of proteins or other biological molecules.

实验室实验的优点和局限性

One of the main advantages of N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide is its high selectivity for hydrophobic patches on proteins, making it a useful tool for studying protein conformational changes. It is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide is its relatively low fluorescence quantum yield, which may limit its sensitivity in some applications.

未来方向

There are several future directions for research on N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide. One area of interest is the development of new derivatives with improved fluorescence properties, such as higher quantum yields and longer emission wavelengths. Another direction is the investigation of its potential applications in other fields, such as drug discovery and materials science. Overall, N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully explore its capabilities.

合成方法

The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide involves the reaction of 4-iodo-2-(trifluoromethyl)aniline with 2,6-dimethoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide in high yield and purity.

科学研究应用

N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of protein conformational changes. It has been shown to selectively bind to proteins with exposed hydrophobic patches, leading to a change in its fluorescence intensity. This property makes it a useful tool for studying protein-protein interactions, protein folding, and misfolding, which are crucial in understanding the underlying mechanisms of various diseases, such as Alzheimer's and Parkinson's.

属性

分子式 |

C16H13F3INO3 |

|---|---|

分子量 |

451.18 g/mol |

IUPAC 名称 |

N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C16H13F3INO3/c1-23-12-4-3-5-13(24-2)14(12)15(22)21-11-7-6-9(20)8-10(11)16(17,18)19/h3-8H,1-2H3,(H,21,22) |

InChI 键 |

JCAXDYIWPWIPDQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |

规范 SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)

![3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline](/img/structure/B278037.png)

![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)

![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)

![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)

![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)

![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)

![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)

methanone](/img/structure/B278080.png)